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aclacinomycin T(1+) -

aclacinomycin T(1+)

Catalog Number: EVT-1580301
CAS Number:
Molecular Formula: C30H36NO10+
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aclacinomycin T(1+) is a quaternary ammonium ion resulting from the protonation of the amino group of aclacinomycin T. The major species at pH 7.3. It is a conjugate acid of an aclacinomycin T and an aclacinomycin T zwitterion.
Overview

Aclacinomycin T(1+) is a quaternary ammonium compound derived from aclacinomycin, a member of the anthracycline family of antibiotics. It is primarily known for its potent antitumor properties and is utilized in cancer therapy. Aclacinomycin T(1+) is characterized by its unique molecular structure, which enhances its interaction with DNA, leading to the inhibition of DNA synthesis and ultimately cell proliferation.

Source and Classification

Aclacinomycin T(1+) is produced by the fermentation of certain strains of the bacterium Streptomyces galilaeus. This compound belongs to the class of anthracycline antibiotics, which are widely recognized for their efficacy in treating various cancers, including leukemia and solid tumors. The compound's classification as a quaternary ammonium ion arises from the protonation of its amino group, resulting in its major species at physiological pH (approximately 7.3) .

Synthesis Analysis

Methods

The synthesis of aclacinomycin T(1+) involves several key steps that can be categorized into biosynthetic and chemical methodologies. The biosynthetic pathway begins with the assembly of aklavinone, which undergoes glycosylation and other modifications to yield aclacinomycin. Specifically, the addition of sugar moieties such as rhodamine and oliose enhances the compound's biological activity .

Technical Details

The technical aspects of synthesis include:

  • Glycosylation Reactions: These reactions involve the enzymatic addition of sugar units to the aglycone structure.
  • Decarboxylation: This step involves removing carboxyl groups from precursor compounds to form more stable intermediates.
  • Cyclization: This process leads to the formation of cyclic structures that are integral to the anthracycline framework .
Molecular Structure Analysis

Structure

Aclacinomycin T(1+) features a complex molecular structure typical of anthracyclines. It consists of a tetracyclic ring system with multiple hydroxyl groups and sugar moieties attached. The specific arrangement of these functional groups is crucial for its biological activity.

Data

The molecular formula for aclacinomycin T(1+) is C₁₄H₁₉N₂O₃S, with a molecular weight of approximately 295.38 g/mol. The compound's structural elucidation has been performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its quaternary ammonium nature .

Chemical Reactions Analysis

Reactions

Aclacinomycin T(1+) participates in several significant chemical reactions:

  • Binding to DNA: The compound intercalates between DNA base pairs, disrupting replication processes.
  • Enzymatic Modifications: Various enzymes catalyze modifications that enhance or alter the compound's pharmacological properties .

Technical Details

The mechanism by which aclacinomycin T(1+) interacts with DNA involves hydrogen bonding and hydrophobic interactions, leading to conformational changes in the DNA structure that inhibit transcription and replication .

Mechanism of Action

Process

The primary mechanism through which aclacinomycin T(1+) exerts its antitumor effects is by binding to DNA. This binding prevents the normal functioning of topoisomerases, enzymes critical for DNA replication and transcription. As a result, cells experience increased levels of DNA damage, leading to apoptosis .

Data

Studies have shown that aclacinomycin T(1+) effectively inhibits DNA synthesis in hematopoietic stem cells, resulting in predictable side effects such as neutropenia during chemotherapy .

Physical and Chemical Properties Analysis

Physical Properties

Aclacinomycin T(1+) appears as a reddish-brown powder that is soluble in water and other polar solvents. Its solubility profile is essential for its bioavailability in therapeutic applications.

Chemical Properties

The chemical properties include:

  • Stability: Aclacinomycin T(1+) exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl groups makes it susceptible to oxidation reactions, which can modify its pharmacological activity .
Applications

Scientific Uses

Aclacinomycin T(1+) is primarily used in oncology as an antitumor agent. Its applications extend beyond direct cancer treatment; it serves as a valuable tool in research for understanding drug-DNA interactions and developing new chemotherapeutic agents. Additionally, its ability to inhibit specific enzymes involved in DNA replication makes it a subject of interest for studying mechanisms of drug resistance in cancer therapy .

Biosynthesis and Molecular Genetics of Aclacinomycin T(1+)

Polyketide Synthase (PKS) Systems in Streptomyces spp.

Aclacinomycin T(1+) originates from a type II polyketide synthase (PKS) system in Streptomyces galilaeus ATCC 31615. This system assembles the tetracyclic aglycone core (aklavinone) through sequential condensation of one propionyl-CoA starter unit and nine malonyl-CoA extender units. The minimal PKS comprises three essential components:

  • Ketosynthase α (KSα, AknB): Catalyzes decarboxylative Claisen condensation (EC 2.3.1.-) [1] [2].
  • Ketosynthase β (KSβ or CLF, AknC): Determines chain length (EC 2.3.1.-) [2] [5].
  • Acyl carrier protein (ACP, AknD): Shuttles growing polyketide intermediates [2].

Additional auxiliary enzymes ensure correct cyclization and reduction:

  • AknA (β-ketoreductase): Reduces the C9 carbonyl during initial folding (EC 1.1.1.-) [1].
  • AknE1 (aromatase)/AknE2: Catalyzes dehydration and aromatization of the first ring [2].
  • AknX (monooxygenase): Introduces C-12 hydroxyl to form aklanonic acid (EC 1.13.12.22) [1] [7].

Table 1: Core Enzymes in Aklavinone Biosynthesis [1] [2] [5]

GeneProductFunctionEC Number
aknBKetosynthase α (KSα)Decarboxylative condensation2.3.1.-
aknCKetosynthase β (KSβ)Chain length determination2.3.1.-
aknDAcyl carrier protein (ACP)Polyketide intermediate shuttling-
aknAβ-KetoreductaseC9 reduction during cyclization1.1.1.-
aknXMonooxygenaseHydroxylation at C-121.13.12.22

The propionate starter unit is selected by AknE2 and AknF (malonyl-CoA:ACP transacylase), which interact with the minimal PKS to favor propionyl-CoA over acetyl-CoA [1] [5]. This specificity is enforced by dpsC and dpsD homologs, which encode a ketosynthase III and acyltransferase critical for propionate incorporation [5].

Role of Post-PKS Tailoring Enzymes in Aclacinomycin T Modifications

Aklavinone undergoes glycosylation and oxidative tailoring to form aclacinomycin T(1+). Key modifications include:

  • Glycosylation: The trisaccharide chain (L-rhodosamine–2-deoxy-L-fucose–L-cinerulose A) is attached by glycosyltransferase AknK. AknL (epimerase) ensures correct sugar stereochemistry [2] [5].
  • Carboxyl Group Processing:
  • RdmC (methyl esterase): Hydrolyzes the C-10 carbomethoxy group of aclacinomycin T to yield a carboxylic acid intermediate. This enzyme shares 56% identity with Streptomyces peucetius DauP [8].
  • RdmB (hydroxylase/decarboxylase): Catalyzes C-10 hydroxylation using O₂ and a thiol reductant or non-oxidative decarboxylation, yielding aclacinomycin derivatives. RdmB belongs to the S-adenosyl-L-methionine (SAM)-dependent methyltransferase-like superfamily but lacks methyltransferase activity [3] [8].

Table 2: Tailoring Enzymes for Aclacinomycin T(1+) Modifications [3] [8]

EnzymeClassFunctionCofactors
RdmCMethyl esteraseHydrolyzes C-10 carbomethoxy groupH₂O
RdmBSAM-dependent hydroxylaseC-10 hydroxylation or decarboxylationSAM, O₂, thiol reductant
AknKGlycosyltransferaseAttaches trisaccharide chainUDP/TDP-sugars

The sequential action of RdmC and RdmB enables branching toward diverse anthracyclines: Decarboxylation generates 10-decarboxy derivatives, while hydroxylation yields 10-hydroxy metabolites like ε-rhodomycinone [8].

Regulatory Elements Controlling the rdm Gene Cluster Expression

The rdm cluster (encompassing akn genes) is governed by a hierarchical regulatory cascade:

  • PAS/LuxR-family regulators (e.g., RdmF): Act as pathway-specific activators. Overexpression of rdmF in Streptomyces spp. increases anthracycline yield 2.5-fold by enhancing PKS transcription [10].
  • XRE-family repressors (e.g., RdmA): Bind operator sequences upstream of PKS genes. Inactivation of rdmA elevates aclacinomycin production by ~2-fold [10].
  • Additional components: Auxiliary regulators (RdmC, RdmD, RdmE) fine-tune expression in response to physiological cues (e.g., nitrogen limitation) [10].

Expression is also modulated by Streptomyces γ-butyrolactone signaling molecules, though specific receptors for the rdm cluster remain uncharacterized [5] [10].

Evolutionary Conservation of Anthracycline Biosynthetic Pathways

Anthracycline pathways exhibit modular evolution, where enzyme functional shifts generate structural diversity:

  • Methyltransferase-like Superfamily: Enzymes like DnrK (4-O-methyltransferase), RdmB (10-hydroxylase), and EamK (10-decarboxylase) share >50% sequence identity but catalyze distinct reactions. Key variations in substrate-binding regions (e.g., residues 286–299 in DnrK) dictate functional divergence [3].
  • Sugar Biosynthesis: Genes for TDP-deoxysugar synthesis (e.g., aknS for rhodosamine) are conserved in S. peucetius (daunorubicin) and S. galilaeus, implying horizontal gene transfer [2] [5].
  • PKS Architecture: Minimal PKS genes (ksα, ksβ, acp) are syntenic across anthracycline clusters, while tailoring enzymes vary. The dpsC/dpsD homologs for propionate priming occur only in clusters using non-acetate starters [5].

Table 3: Functional Divergence in Anthracycline Tailoring Enzymes [3]

EnzymeProducer StrainReactionSubstrate Specificity
DnrKS. peucetius (daunorubicin)4-O-methylationMonoglycosylated aglycones
RdmBS. purpurascens (aclacinomycin)10-hydroxylation/decarboxylationAglycones, mono-/triglycosides
CalMBS. cyanogenus (rugomycin)10-hydroxylationBroad (aglycones to triglycosides)

This evolutionary plasticity enables Streptomyces to rapidly generate anthracycline variants under selective pressure [3] [5].

Properties

Product Name

aclacinomycin T(1+)

IUPAC Name

[(2S,3S,4S,6R)-6-[[(1S,3R,4R)-3-ethyl-3,10,12-trihydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-dimethylazanium

Molecular Formula

C30H36NO10+

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/p+1/t13-,17-,19-,20-,24-,25+,30+/m0/s1

InChI Key

LJZPVWKMAYDYAS-QKKPTTNWSA-O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)[NH+](C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)[NH+](C)C)O

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